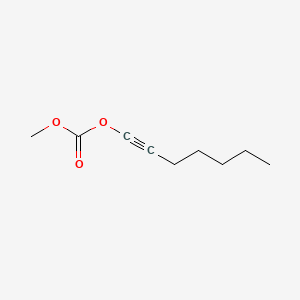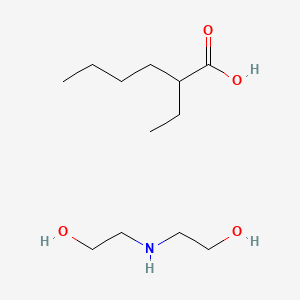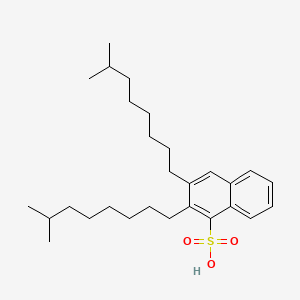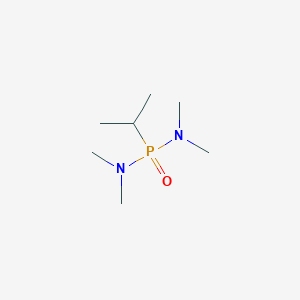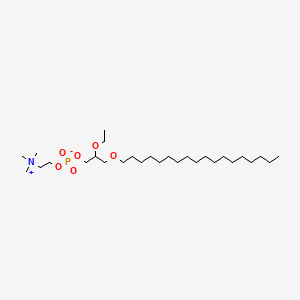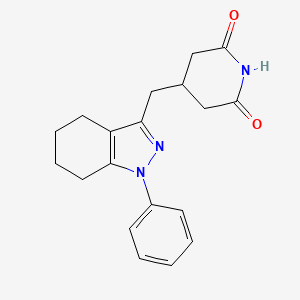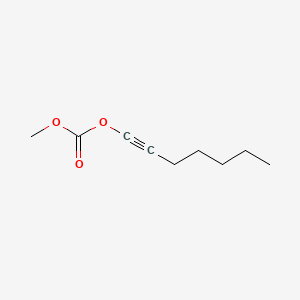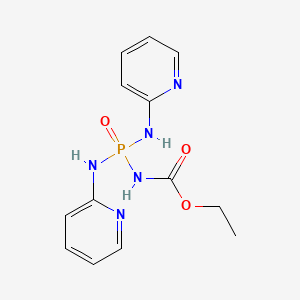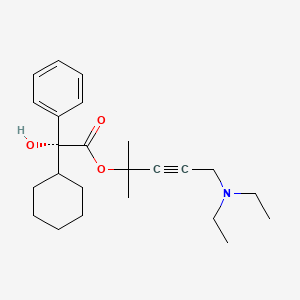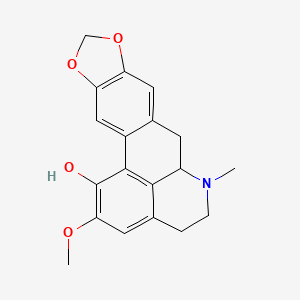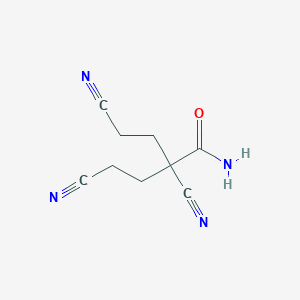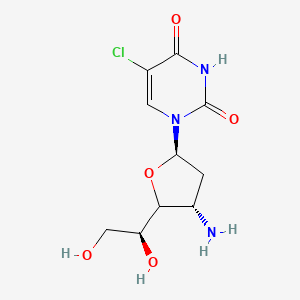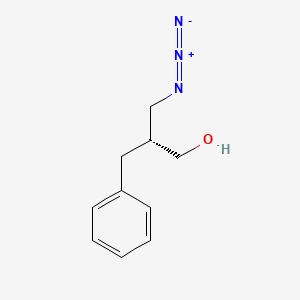
(R)-3-Azido-2-benzylpropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Azido-2-benzylpropanol is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzyl-substituted propanol backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Azido-2-benzylpropanol typically involves the following steps:
Starting Material: The synthesis begins with ®-2-benzylpropanol.
Azidation: The hydroxyl group of ®-2-benzylpropanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield ®-3-Azido-2-benzylpropanol.
Industrial Production Methods: Industrial production of ®-3-Azido-2-benzylpropanol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Reduction: ®-3-Azido-2-benzylpropanol can undergo reduction reactions to form ®-3-amino-2-benzylpropanol. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in substitution reactions, such as Staudinger ligation, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which can be hydrolyzed to yield an amine.
Cycloaddition: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Triphenylphosphine (PPh₃), water (H₂O).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).
Major Products:
Reduction: ®-3-amino-2-benzylpropanol.
Substitution: ®-3-amino-2-benzylpropanol.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
®-3-Azido-2-benzylpropanol has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition reactions.
Biology: The compound is used in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other probes.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules and pharmaceuticals.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-Azido-2-benzylpropanol is primarily based on its reactivity as an azide. The azido group can undergo reduction to form an amine, which can interact with various molecular targets. In bioconjugation, the azido group participates in click chemistry reactions, forming stable triazole linkages with alkynes. These reactions are highly specific and efficient, making ®-3-Azido-2-benzylpropanol a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
(S)-3-Azido-2-benzylpropanol: The enantiomer of ®-3-Azido-2-benzylpropanol, differing in the spatial arrangement of atoms.
3-Azido-2-phenylpropanol: A structurally similar compound with a phenyl group instead of a benzyl group.
3-Azido-2-propanol: A simpler analog lacking the benzyl substitution.
Uniqueness: ®-3-Azido-2-benzylpropanol is unique due to its specific stereochemistry and the presence of both azido and benzyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
173216-45-0 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2R)-2-(azidomethyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C10H13N3O/c11-13-12-7-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m1/s1 |
InChI Key |
YZDJRMGVHDIISE-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN=[N+]=[N-])CO |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN=[N+]=[N-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


